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Compound of Interest

Compound Name: HIV p17 Gag (77-85)

An In-depth Technical Guide to the SLYNTVATL Peptide in HIV-1 Immunology

Introduction

The SLYNTVATL peptide, a nine-amino-acid sequence (Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu),
is a highly immunogenic epitope derived from the p17 Gag protein of Human Immunodeficiency
Virus Type 1 (HIV-1).[1][2] Restricted by the human leukocyte antigen (HLA) class | allele HLA-
A*02:01, SLYNTVATL (also known as SL9) is one of the most extensively studied cytotoxic T
lymphocyte (CTL) epitopes in HIV-1 research.[1][3] Its prominence stems from its ability to elicit
a dominant and frequently observed CD8+ T cell response in a significant portion of HLA-A2
positive individuals chronically infected with HIV-1.[1][4][5] This response has been inversely
correlated with viral load, highlighting its potential role in immune control of the virus.[3]
However, the virus has evolved sophisticated escape mechanisms to evade this potent
immune pressure. This guide provides a detailed overview of the core immunological concepts,
quantitative data, experimental methodologies, and signaling pathways associated with the
SLYNTVATL peptide.

Core Immunological Concepts

Immunodominance of SLYNTVATL: In HLA-A2 positive individuals, the CTL response is often
focused on a limited number of epitopes, a phenomenon known as immunodominance. The
SLYNTVATL epitope is a classic example of an immunodominant epitope in HIV-1 infection.[4]
[5][6][7] Studies have shown that a majority (over 70%) of chronically infected HLA-A2+
individuals mount a strong CTL response against this specific peptide.[4][5] This
immunodominance is thought to be influenced by several factors, including the efficiency of
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antigen processing and the high abundance of the SLYNTVATL peptide presented on the
surface of infected cells.[6][8]

HLA-A02:01 Restriction and Antigen Presentation: The recognition of SLYNTVATL by the
immune system is strictly dependent on its presentation by the MHC class | molecule, HLA-
A02:01.[3][6][9] The HIV-1 Gag protein is degraded within the infected cell's cytoplasm by the
proteasome, generating smaller peptides.[9] SLYNTVATL is then transported into the
endoplasmic reticulum, where it binds to the peptide-binding groove of the HLA-A*02:01
molecule. This stable peptide-MHC complex is then transported to the cell surface for
presentation to CD8+ cytotoxic T lymphocytes.

Characteristics of the SLYNTVATL-Specific CTL Response: The CTL response to SLYNTVATL
is particularly prominent in the chronic phase of HIV-1 infection, whereas it is rarely detected
during the acute phase.[1][3] A unique feature of SLYNTVATL-specific CTLs is their potential for
being "help-independent."[3] This means they can undergo clonal expansion and differentiate
into effector cells with the capacity to kill infected cells without the traditional requirement for
help from CD4+ T cells, which are the primary targets of HIV-1.[3] These highly activated CTLs
can produce their own growth factors, like IL-2, sustaining their response even in the face of
declining CD4+ T cell counts.[3]

Viral Escape from CTL Recognition: The strong immune pressure exerted by SLYNTVATL-
specific CTLs drives the selection of viral escape mutations.[10][11] These mutations typically
occur at solvent-exposed residues within the peptide sequence and can lead to immune
evasion through two primary mechanisms:

o Impaired T-Cell Receptor (TCR) Recognition: Mutations can alter the conformation of the
peptide, preventing the TCR of specific CTLs from binding effectively.[10]

o Reduced Peptide-MHC Stability: Some mutations can destabilize the interaction between the
SLYNTVATL peptide and the HLA-A2 molecule, leading to a reduced density of the target
epitope on the surface of the infected cell.[4][10]

Commonly observed escape mutations include substitutions at position 3 (Y to F), position 6 (V
to 1), and position 8 (T to V), often accumulating over time to create double and triple mutants
like SLENTIAVL.[4][10][12]
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Quantitative Data Summary

The following tables summarize key quantitative data from studies on the SLYNTVATL peptide.

Table 1: Frequency and Abundance of SLYNTVATL and Specific CTLs

Cell Type /

Parameter Value o Reference
Condition

Frequency of )

N >1.7% of total CD8+ HIV-infected HLA-A2+
SLYNTVATL-specific ) [4][10]
T-cells patient

CD8+ T-cells
Abundance of HIV-infected Jurkat-A2
) ~400 molecules/cell [8]
SLYNTVATL peptide cells
Abundance of Pol HIV-infected Jurkat-A2
) ~12 molecules/cell [8]
peptide (ILKEPVHGV) cells
Prevalence of -
o HLA-A*0201 positive,
SLYNTVATL ~71% of individuals ) [51[6]
HIV-infected donors
Response
Table 2: CTL Recognition of SLYNTVATL and Escape Variants
Relative CTL
Peptide Sequence Description Recognition (% of Reference
Wild-Type)
SLYNTVATL Wild-Type 100% [4]
SLFENTVATL Y 3F mutant Reduced [13]
SLYNTIATL V6l mutant Reduced [4]
SLYNTVAVL T8V mutant Reduced [4]
_ <20% (after 24h
SLFENTIAVL Triple mutant [4]

culture)
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Key Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further
investigation.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y
Secretion

This assay quantifies the number of SLYNTVATL-specific T cells based on their secretion of
interferon-gamma (IFN-y) upon antigen stimulation.[1][2]

Plate Coating: 96-well PVDF plates are coated with an anti-IFN-y monoclonal capture
antibody overnight at 4°C.[14]

» Blocking: Plates are washed with sterile PBS and blocked with cell culture medium
containing 10% fetal bovine serum (R10) for at least 2 hours at 37°C to prevent non-specific
binding.[14][15]

o Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood. A
standardized number of cells (e.g., 200,000 cells/well) are added to the wells.[14]

o Stimulation: The SLYNTVATL peptide is added to the experimental wells at a final
concentration of 1-10 pg/mL. A negative control (medium or an irrelevant peptide) and a
positive control (e.g., Phytohaemagglutinin, PHA) are included.[14]

e Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO:z incubator, allowing
activated T cells to secrete IFN-y, which is captured by the antibody on the plate surface.[14]

o Detection: Cells are washed away, and a biotinylated anti-IFN-y detection antibody is added.
This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline
phosphatase).

o Development: A substrate is added that precipitates as a colored spot at the site of IFN-y
secretion.

e Analysis: The spots, each representing a single IFN-y-secreting cell, are counted using an
automated ELISpot reader.[14]
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Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of SLYNTVATL-specific T cells, identifying
cell phenotype and simultaneous production of multiple cytokines.[2][16]

Cell Stimulation: 1-2 million PBMCs are stimulated with the SLYNTVATL peptide (final
concentration ~10 pg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-
CD49d) for approximately 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or
Monensin) is added to trap cytokines within the cell.[17]

Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies
against surface markers like CD3, CD8, and CD4 to identify T cell populations.[17][18]

Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., 2-4%
paraformaldehyde) to preserve cell structures, followed by a permeabilization buffer (e.g.,
containing saponin) to allow antibodies to enter the cell.[18]

Intracellular Staining: Fluorochrome-conjugated antibodies against intracellular cytokines
(e.g., IFN-y, IL-2, TNF-a) are added to the permeabilized cells.

Data Acquisition: Cells are analyzed on a flow cytometer. Data is collected for hundreds of
thousands of cells.

Data Analysis: The data is analyzed using specialized software to gate on the CD8+ T cell
population and quantify the percentage of cells producing specific cytokines in response to
the SLYNTVATL peptide compared to the negative control.[17]

Chromium-51 (°*Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the SLYNTVATL
peptide.[19]

o Target Cell Labeling: Target cells (e.g., HLA-A2+ B-lymphoblastoid cell lines or T2 cells) are
incubated with radioactive Sodium Chromate (°1Cr) for 1-2 hours. The >1Cr is taken up by the
cells and binds to intracellular proteins.[20][21]

o Peptide Pulsing: The labeled target cells are washed to remove excess >1Cr and then pulsed
with the SLYNTVATL peptide at various concentrations.
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o Co-incubation: Effector cells (SLYNTVATL-specific CTLs) are mixed with the labeled,
peptide-pulsed target cells at different effector-to-target (E:T) ratios in a 96-well plate.[22]

 Incubation: The plate is incubated for 4-6 hours at 37°C, during which CTLs recognize and
lyse the target cells, releasing >1Cr into the supernatant.

e Supernatant Collection: The plate is centrifuged, and the supernatant from each well is
carefully collected.[20]

» Radioactivity Measurement: The amount of 51Cr in the supernatant is measured using a
gamma counter.

o Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100

o Spontaneous Release: Target cells incubated with medium only.
o Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).[20]

MHC-Peptide Binding Assay

This assay measures the binding affinity and stability of the SLYNTVATL peptide and its
variants to purified, soluble HLA-A2 molecules.[23]

 Principle: A high-affinity, fluorescently or radioactively labeled standard peptide is used as a
probe. The assay measures the ability of an unlabeled test peptide (e.g., SLYNTVATL or its
variants) to compete with the labeled probe for binding to the MHC molecule.[24][25]

o Assay Setup: Purified, soluble HLA-A2 molecules are incubated with a fixed concentration of
the labeled probe peptide and serial dilutions of the unlabeled competitor peptide.[24]

 Incubation: The mixture is incubated for a period sufficient to reach binding equilibrium (can
be 48-72 hours at 37°C for MHC class I, but is often shorter for class 1).[24]

o Separation of Bound and Free Peptide: MHC-peptide complexes are separated from the free
labeled peptide. This can be achieved by methods like gel filtration or antibody capture.[25]
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e Quantification: The amount of labeled peptide bound to the MHC molecule is quantified (e.g.,
by fluorescence polarization or scintillation counting).

o Data Analysis: A competition curve is plotted, and the concentration of the test peptide that
inhibits 50% of the labeled peptide's binding (ICso) is calculated. A lower ICso value indicates
a higher binding affinity.[24][25]
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Conclusion

The SLYNTVATL peptide serves as a critical model for understanding the dynamics of the host-
pathogen arms race in HIV-1 infection. Its immunodominance in HLA-A2+ individuals
underscores the potential of the cellular immune system to target and control viral replication.
The detailed characterization of SLYNTVATL-specific CTLs, including their "help-independent”
nature, provides valuable insights into effective antiviral immunity. However, the rapid
emergence of viral escape mutations within this epitope highlights the formidable challenge
that HIV-1's genetic diversity poses to both natural immunity and vaccine development. A
thorough understanding of the quantitative parameters, experimental assays, and molecular
pathways governing the SLYNTVATL response is indispensable for researchers and drug
development professionals working to design novel immunotherapies and vaccines capable of
overcoming viral escape and achieving long-term control of HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]

2. jpt.com [jpt.com]

3. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Frontiers | Dual Molecular Mechanisms Govern Escape at Immunodominant HLA A2-
Restricted HIV Epitope [frontiersin.org]

5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

6. Patterns of Immunodominance in HIV-1-specific Cytotoxic T Lymphocyte Responses in
Two Human Histocompatibility Leukocyte Antigens (HLA)-identical Siblings with HLA-A*0201
Are Influenced by Epitope Mutation - PMC [pmc.ncbi.nlm.nih.gov]

7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8. rupress.org [rupress.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b612650?utm_src=pdf-custom-synthesis
https://www.sb-peptide.com/project/hiv-1-p17-gag-77-85-peptide-slyntvatl/
https://www.jpt.com/antigen-peptide-hiv-gag-hla-0201-slyntvatl/SP-MHCI-0045-2
https://pubmed.ncbi.nlm.nih.gov/15100263/
https://pubmed.ncbi.nlm.nih.gov/15100263/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.01503/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.01503/full
https://orca.cardiff.ac.uk/id/eprint/91930/1/Patterns%20of%20immunodominance%20in%20HIV-1%20specific%20cytotoxic%20T%20lymphocyte%20responses%20in%20two%20human%20histocompatibility%20leukocyte%20antigens%20HLA-identical%20siblings%20with%20HLA-A0201..pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2196285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2196285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2196285/
https://pdfs.semanticscholar.org/30bf/0a2bab7da449a1d4337aef65271dacfe6a59.pdf
https://rupress.org/jem/article/180/4/1283/25381/Naturally-processed-viral-peptides-recognized-by
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Differential processing of HLA A2-restricted HIV type 1 cytotoxic T lymphocyte epitopes -
PubMed [pubmed.nchbi.nlm.nih.gov]

10. Dual Molecular Mechanisms Govern Escape at Immunodominant HLA A2-Restricted HIV
Epitope - PMC [pmc.ncbi.nim.nih.gov]

11. scispace.com [scispace.com]
12. HIV Immunology Variant and Escape Mutation Search [hiv.lanl.gov]

13. Control of HIV-1 immune escape by CD8 T-cells expressing enhanced T-cell receptor -
PMC [pmc.ncbi.nim.nih.gov]

14. Equivalence of ELISpot Assays Demonstrated between Major HIV Network Laboratories
- PMC [pmc.ncbi.nlm.nih.gov]

15. Comparison of Immunologic Assays for Detecting Immune Responses in HIV
Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC
[pmc.ncbi.nlm.nih.gov]

16. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to
Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

17. Development of a whole blood intracellular cytokine staining assay for mapping CD4+
and CD8+ T-cell responses across the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]

18. med.virginia.edu [med.virginia.edu]
19. mdpi.com [mdpi.com]
20. bitesizebio.com [bitesizebio.com]

21. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and
Tumor Cell Recognition [bio-protocol.org]

22. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and
Tumor Cell Recognition [en.bio-protocol.org]

23. creative-biolabs.com [creative-biolabs.com]

24. Measurement of peptide binding to MHC class Il molecules by fluorescence polarization -
PMC [pmc.ncbi.nim.nih.gov]

25. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody
Capture - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [SLYNTVATL peptide and HIV-1 immunology].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612650#slyntvatl-peptide-and-hiv-1-immunology]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11952141/
https://pubmed.ncbi.nlm.nih.gov/11952141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701626/
https://scispace.com/pdf/broad-ctl-response-is-required-to-clear-latent-hiv-1-due-to-2egoyve5e4.pdf
https://www.hiv.lanl.gov/mojo/immunology/variant/ctl/results.html?variant_id=2972&variant_id_filter=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3008216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3008216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2944467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2944467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2944467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2292247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2292247/
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Intracellular-Cytokine-Staining-Protocol.pdf
https://www.mdpi.com/2313-433X/7/11/222
https://bitesizebio.com/32200/chromium-release-assay/
https://bio-protocol.org/en/bpdetail?id=1906&type=0
https://bio-protocol.org/en/bpdetail?id=1906&type=0
https://en.bio-protocol.org/en/bpdetail?id=1906&type=0
https://en.bio-protocol.org/en/bpdetail?id=1906&type=0
https://www.creative-biolabs.com/cremap-mhc-peptide-binding-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626435/
https://www.benchchem.com/product/b612650#slyntvatl-peptide-and-hiv-1-immunology
https://www.benchchem.com/product/b612650#slyntvatl-peptide-and-hiv-1-immunology
https://www.benchchem.com/product/b612650#slyntvatl-peptide-and-hiv-1-immunology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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